![molecular formula C8H7ClN2O2 B13587671 5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains a pyrrolo-pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chlorine and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl. The reaction proceeds under acidic conditions, often using a catalyst such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo-pyridine derivatives.
Scientific Research Applications
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which influence its reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-4(8(12)13)3-6-5(11-7)1-2-10-6/h3,10H,1-2H2,(H,12,13) |
InChI Key |
FHQGSWRIYKSHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C(C(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



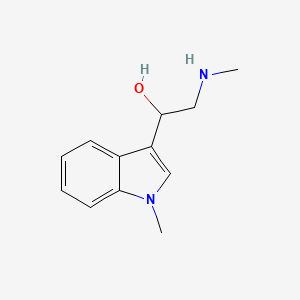
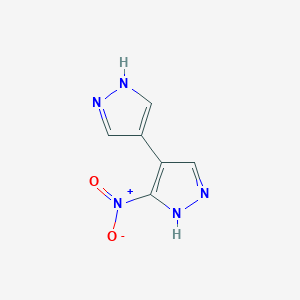
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
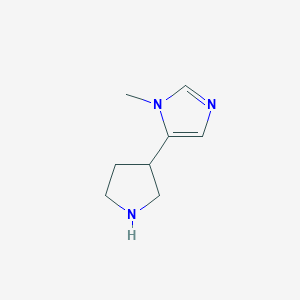
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)

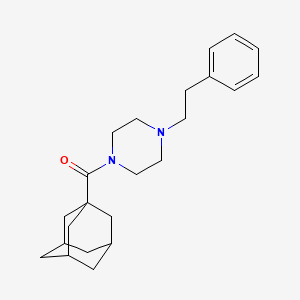
![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)

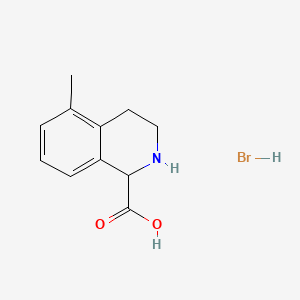
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
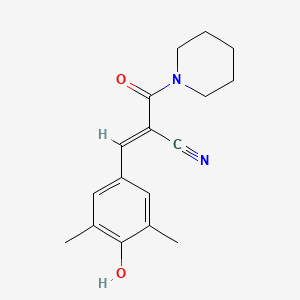
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
